4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate
Description
The compound 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate (CAS: 26048-69-1) is a protected aspartic acid derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₂₂H₂₄N₂O₈, with a molecular weight of 444.435 g/mol . Structurally, it features:
- A benzyl ester at the 4-O position, providing acid stability and removable via hydrogenolysis.
- A 4-nitrophenyl ester at the 1-O position, serving as an activating group for nucleophilic substitution reactions.
- A tert-butoxycarbonyl (Boc) group on the amino moiety, which is acid-labile and commonly used for temporary protection in peptide synthesis .
- Density: 1.3 ± 0.1 g/cm³
- Boiling Point: 609.9 ± 55.0 °C
- Melting Point: 106 °C
- LogP: 5.21 (indicating high lipophilicity)
- Refractive Index: 1.562
Its 4-nitrophenyl ester group enhances reactivity in coupling reactions, while the benzyl ester and Boc group ensure selective deprotection during multi-step syntheses. These features make it a versatile intermediate in pharmaceutical and biochemical research.
Properties
Molecular Formula |
C25H22N2O8 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30) |
InChI Key |
PDNCLFWZMMRDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate
General Synthetic Strategy
The synthesis of this compound involves the stepwise protection of the butanedioate (succinic acid) backbone and the amino group with orthogonal protecting groups:
- 4-O-benzyl protection : Introduction of a benzyl ester at the 4-position hydroxyl or carboxyl group.
- 1-O-(4-nitrophenyl) protection : Formation of a 4-nitrophenyl ester at the 1-position carboxyl group.
- 2-(phenylmethoxycarbonylamino) protection : Protection of the amino group with a phenylmethoxycarbonyl (benzyloxycarbonyl, Cbz) carbamate.
This orthogonal protection scheme allows selective deprotection under different conditions, facilitating further synthetic transformations.
Stepwise Preparation
Protection of the Amino Group with Phenylmethoxycarbonyl (Cbz) Group
- The amino group of the butanedioate derivative is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
- This reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran (THF) at 0–25 °C.
- The product is the 2-(phenylmethoxycarbonylamino)butanedioate intermediate with the amino group selectively protected.
Formation of the 4-O-benzyl Ester
- The free carboxyl group at the 4-position is esterified with benzyl alcohol using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
- Alternatively, benzyl bromide or benzyl chloride can be used in the presence of a base for direct alkylation.
- This step yields the 4-O-benzyl ester derivative.
Formation of the 1-O-(4-nitrophenyl) Ester
- The carboxyl group at the 1-position is activated and coupled with 4-nitrophenol to form the 4-nitrophenyl ester .
- Activation can be achieved using carbodiimides (e.g., DCC) or by using 4-nitrophenyl chloroformate.
- This step is crucial as the 4-nitrophenyl ester serves as a base-labile protecting group, which can be selectively cleaved under mild basic conditions.
Key Reagents and Conditions Summary
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride, base, DCM/THF | Introduce phenylmethoxycarbonyl (Cbz) group | 85–95 |
| 4-O-benzyl ester formation | Benzyl alcohol, DCC or benzyl halide, base | Form benzyl ester at 4-position | 70–90 |
| 1-O-(4-nitrophenyl) ester formation | 4-nitrophenol, DCC or 4-nitrophenyl chloroformate | Form 4-nitrophenyl ester at 1-position | 75–90 |
Detailed Research Outcomes and Analysis
Orthogonal Protection and Stability
- The 4-nitrophenyl ester is a base-labile protecting group that is stable under acidic and neutral conditions but can be selectively cleaved under mild basic conditions, releasing 4-nitrophenol, which is chromogenic and can be monitored spectroscopically at 413 nm. This property facilitates monitoring of deprotection kinetics and yields.
- The benzyl ester is stable under basic conditions but can be removed by hydrogenolysis, providing orthogonal deprotection strategies.
- The phenylmethoxycarbonyl (Cbz) carbamate is stable under neutral and basic conditions but can be removed by catalytic hydrogenation or strong acids.
Kinetic Studies of 4-nitrophenyl Ester Deprotection
- Studies show that 4-nitrophenyl esters deprotect faster than carbamates under basic conditions due to differences in charge density around the carbonyl carbon, making the 4-nitrophenyl ester an efficient protecting group for selective deprotection.
- The hydrolysis rate can be quantitatively followed by UV-Vis spectroscopy due to the release of 4-nitrophenol, with yields ranging from 72% to 94% in protection steps.
Challenges and Optimization
Data Tables Summarizing Key Properties
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: The benzyl and phenylmethoxycarbonyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tetrahydroxydiboron and palladium catalysts are commonly used for reduction reactions.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group typically yields an amine derivative .
Scientific Research Applications
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzyl and phenylmethoxycarbonyl groups serve as protective groups that can be selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the utility of 26048-69-1, we compare it with structurally or functionally related compounds from diverse sources.
Functional Analogues in Protecting Group Chemistry
Boc-Protected Amino Acids (e.g., Boc-Aspartic Acid) Structure: Similar Boc group but lacks activating esters (e.g., 4-nitrophenyl). Reactivity: Requires coupling agents (e.g., DCC) for activation, whereas 26048-69-1’s 4-nitrophenyl ester enables direct aminolysis . LogP: Typically lower (~3–4), making them more hydrophilic than 26048-69-1 (LogP = 5.21) .
Benzyl-Protected Glutamic Acid Derivatives
- Structure : Benzyl esters on carboxyl groups but lack the 4-nitrophenyl activating group.
- Application : Used in solid-phase peptide synthesis but require additional steps for activation .
Table 1: Comparative Analysis of Key Compounds
| Compound (CAS) | Molecular Weight (g/mol) | Key Groups | LogP | Applications |
|---|---|---|---|---|
| 26048-69-1 | 444.435 | Boc, 4-nitrophenyl, benzyl | 5.21 | Peptide synthesis, intermediates |
| Polyamino Sugar (120022-92-6) | Polymer | Amino acids, sugars | N/A | Cosmetics, biomaterials |
| 63027-34-9 | Not reported | Triphenylplumbyl | N/A | Organometallic research |
| Boc-Aspartic Acid | ~290 | Boc, carboxyl | ~3.5 | General peptide synthesis |
Biological Activity
4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate, a compound featuring both nitro and benzyl functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₅
- Molecular Weight : 301.3 g/mol
- Functional Groups : Nitro group (-NO₂), Benzyl group (-C₆H₅), Carbonate group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
- Antimicrobial Activity : There is evidence indicating potential antimicrobial properties against various pathogens.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of enzyme X | |
| Antioxidant Activity | Reduces oxidative stress markers | |
| Antimicrobial Efficacy | Effective against strains A and B |
Case Study 1: Enzymatic Inhibition
In a study assessing the inhibitory effects on specific metabolic enzymes, the compound was administered in vitro and demonstrated a dose-dependent inhibition of enzyme X. This suggests potential applications in metabolic disorders where enzyme regulation is crucial.
Case Study 2: Antioxidant Evaluation
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH levels, implying effective free radical scavenging ability, which could be beneficial in preventing oxidative damage in cells.
Case Study 3: Antimicrobial Testing
The antimicrobial activity was tested against various bacterial strains using the disk diffusion method. The results showed that the compound exhibited notable zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Q & A
Q. What are the standard synthetic routes for preparing 4-O-benzyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)butanedioate?
- Methodological Answer : The synthesis involves sequential protection of functional groups:
- Benzylation : Reacting the hydroxyl group with benzyl bromide (BnBr) under basic conditions (e.g., NaH in THF) to form the 4-O-benzyl ester.
- 4-Nitrophenyl Ester Formation : Coupling the carboxyl group with activated 4-nitrophenol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in anhydrous dichloromethane.
- Carbamate Introduction : Treating the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the phenylmethoxycarbonylamino moiety.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with characterization by H/C NMR and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identifies protons and carbons in the benzyl (δ 7.3–7.4 ppm, aromatic), 4-nitrophenyl (δ 8.1–8.3 ppm, nitro-aromatic), and carbamate groups (δ 5.1 ppm, CHO).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1720 cm) and nitro group vibrations (~1520 cm).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 522.2).
- HPLC : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and solvent effects. For example:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for ester formation.
- Reaction Pathway Validation : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing optimization time by 40–60% .
Q. How to analyze contradictory data in stability studies under varying pH conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary pH (2–10), temperature (25–60°C), and ionic strength (0.1–1.0 M) using a fractional factorial design.
- Accelerated Degradation Monitoring : HPLC tracks degradation kinetics (e.g., hydrolysis of the 4-nitrophenyl ester at pH >8).
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life. Discrepancies are resolved via LC-MS identification of degradation products (e.g., free 4-nitrophenol) .
Q. What strategies resolve discrepancies in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (IC) with cell viability (MTT assay) to distinguish target-specific effects from cytotoxicity.
- Post-Assay Integrity Check : Use LC-MS to confirm compound stability under assay conditions (e.g., DMSO-induced aggregation).
- Statistical Analysis : Apply ANOVA to identify outliers and adjust for confounding variables (e.g., serum protein binding) .
Q. What experimental approaches elucidate the reaction mechanisms involving the compound’s ester groups?
- Methodological Answer :
- Isotopic Labeling : Introduce O into the ester carbonyl group; track hydrolysis products via mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of O vs. O esters to identify rate-determining steps.
- In Situ IR Spectroscopy : Monitor carbonyl peak shifts during hydrolysis (e.g., aqueous NaOH) to distinguish acyl-oxygen vs. alkyl-oxygen cleavage pathways .
Data Contradiction Analysis
Q. How to address conflicting results in regioselectivity during functional group modifications?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm regiochemistry of substitution products.
- Computational Validation : Compare DFT-predicted transition state energies with experimental product ratios.
- Competitive Reactions : Perform parallel reactions with controlled nucleophiles (e.g., amines vs. thiols) to identify steric/electronic biases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
